

LOHC hydrogen storage capacity dibenzyltoluene measurement

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: 2,3-Dibenzyltoluene

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Introduction to Dibenzyltoluene as a LOHC

Dibenzyltoluene (DBT) has emerged as one of the most advanced Liquid Organic Hydrogen Carrier (LOHC) candidates for the safe, efficient, and scalable storage and transportation of hydrogen. Its fully hydrogenated form, perhydro-dibenzyltoluene (H₁₈-DBT), enables reversible hydrogen storage through catalytic hydrogenation and dehydrogenation cycles [1]. DBT-based systems are particularly promising due to their **high thermal and chemical stability**, **low toxicity**, and **compatibility with existing fossil fuel infrastructure** [1] [2]. The hydrogen-rich form (H₁₈-DBT) and hydrogen-lean form (DBT) are both liquid under ambient conditions, facilitating storage and transport using conventional petrochemical equipment [2].

The **theoretical maximum hydrogen storage capacity** of the DBT/H₁₈-DBT system is 6.2 wt% (gravimetric) with an energy density of 1.9 kWh/L [2]. When accounting for practical dehydrogenation limitations, the effective storage capacity is approximately 6.0 wt% with an energy density of 1.8 kWh/L [2]. This capacity exceeds the minimum 5 wt% threshold generally considered necessary for practical hydrogen storage applications [3].

Key Properties and Quantitative Comparison

Table 1: Key Properties of Dibenzyltoluene (DBT) / Perhydro-dibenzyltoluene (H₁₈-DBT) System

Property	Value	Measurement Conditions	Significance
Theoretical Gravimetric Capacity	6.2 wt%	Theoretical maximum	High energy storage density [2]
Practical Gravimetric Capacity	6.0 wt%	Considering dehydrogenation limits	Real-world usable capacity [2]
Volumetric Energy Density	1.8 kWh/L	Based on practical capacity	Compact storage potential [2]
Hydrogenation Temperature	130-200°C	Catalytic (Pt, Ru, Ni)	Moderate energy input required [1] [2]
Dehydrogenation Temperature	270-320°C	Catalytic (Pd, Pt, Ru)	Higher energy input needed [1] [2]

| **Vapor Pressure (40°C)** | 0.07 Pa (DBT) 0.04 Pa (H₁₈-DBT) | Ambient conditions | Minimal evaporation losses, enhanced safety [2] | | **Ignition Temperature** | ~450°C | Standard conditions | High thermal stability and safety margin [2] | | **Melting Point Range** | -30 to -39°C (DBT) | Standard conditions | Liquid state across operational climates [1] |

Table 2: Comparison of DBT with Other Prominent LOHC Candidates

LOHC System	Gravimetric Capacity (wt%)	Hydrogenation Conditions	Dehydrogenation Conditions	Advantages	Limitations
DBT/H ₁₈ -DBT	6.2	130-200°C, 30-60 bar [4] [2]	270-320°C [1] [2]	Low toxicity, high stability, existing infrastructure [1]	High dehydrogenation temperature [1]
Toluene/MCH	6.1	~150°C [2]	~350°C [2]	Well-studied, available	High volatility, toxicity concerns [2]
NEC/H ₁₂ -NEC	5.8	<200°C [3]	<200°C [3]	Lower dehydrogenation temperature	Solid state at room temperature,

LOHC System	Gravimetric Capacity (wt%)	Hydrogenation Conditions	Dehydrogenation Conditions	Advantages	Limitations
N-Ethylcarbazole	5.8	~150°C (Ru catalysts) [3]	~200°C (Pd, Pt catalysts) [3]	Lower dehydrogenation temperature	higher melting point [2] Higher cost, synthesis complexity [3]

Experimental Protocols

Protocol 1: Determination of Hydrogenation Degree via ¹H NMR Spectroscopy

Principle: The degree of hydrogenation is quantified by monitoring the changes in the aromatic and aliphatic proton regions in the ¹H NMR spectrum before and after hydrogenation [2]. This method provides precise measurement of the actual hydrogen content in LOHC samples.

Materials and Equipment:

- Deuterated solvent (chloroform-d, DMSO-d6)
- NMR spectrometer (400 MHz or higher)
- Hydrogenated LOHC sample (H₁₈-DBT)
- Dehydrogenated LOHC reference sample (DBT)
- NMR tubes

Procedure:

- Sample Preparation:** Dissolve approximately 20 mg of the LOHC sample in 0.6 mL of deuterated solvent. Transfer to a clean NMR tube [2].
- NMR Acquisition:** Run standard ¹H NMR experiments with sufficient scans (16-32) for adequate signal-to-noise ratio.
- Spectral Analysis:** Identify and integrate characteristic peaks:
 - Aromatic proton regions (δ 6.5-8.0 ppm for dehydrogenated form)
 - Aliphatic proton regions (δ 0.5-5.0 ppm for hydrogenated form)
- Calculation:** Determine the degree of hydrogenation using the formula: $\text{Degree of Hydrogenation (\%)} = [1 - (A_{\text{aromatic}} / A_{\text{total}})] \times 100$ where A_{aromatic} is the integrated area of aromatic protons and A_{total} is the

total integrated area of all protons [2].

Quality Control:

- Run calibration standards with known mixtures of DBT and H₁₈-DBT
- Ensure complete dissolution of samples
- Maintain consistent temperature during NMR acquisition

Protocol 2: Catalytic Hydrogenation of DBT

Principle: DBT is hydrogenated to H₁₈-DBT through an exothermic reaction in the presence of a catalyst, typically Pt/Al₂O₃, Ru-based nanoparticles, or bimetallic catalysts like Pd-Ni [1] [3].

Materials and Equipment:

- DBT (hydrogen-lean form)
- High-pressure autoclave reactor with heating mantle
- Catalyst (e.g., 1-5% Pt/Al₂O₃, 2% Ru/Al₂O₃, or Pd-Ni bimetallic)
- Hydrogen gas source (high purity, >99.9%)
- Gas flow controllers and pressure regulators
- Thermocouples and pressure sensors

Procedure:

- **Reactor Setup:** Charge the autoclave reactor with DBT and catalyst (typically 0.5-2.0 wt% catalyst to DBT ratio) [1].
- **System Purge:** Purge the system with inert gas (N₂) followed by H₂ to remove air and moisture.
- **Pressure Adjustment:** Pressurize the system with H₂ to 30-60 bar at room temperature [4].
- **Reaction Initiation:** Heat the reactor to 130-200°C with continuous stirring (500-1000 rpm) [1] [2].
- **Reaction Monitoring:** Monitor hydrogen pressure drop and maintain constant pressure by H₂ supplementation.
- **Completion Test:** Sample periodically for NMR analysis until hydrogenation degree exceeds 95%.
- **Product Recovery:** Cool the reactor to room temperature, vent residual pressure, and separate catalyst by filtration.

Safety Considerations:

- Perform pressure testing of the reactor system before use
- Install pressure relief devices rated for maximum operating pressure
- Conduct reactions in a fume hood or well-ventilated area
- Use appropriate personal protective equipment (face shield, lab coat, gloves)

Protocol 3: Catalytic Dehydrogenation and Hydrogen Capacity Measurement

Principle: Hydrogen storage capacity is determined by measuring hydrogen gas released during catalytic dehydrogenation of H₁₈-DBT using gas volumetric methods [1] [3].

Materials and Equipment:

- Hydrogenated LOHC sample (H₁₈-DBT)
- Dehydrogenation catalyst (e.g., 0.5-2% Pt/Al₂O₃, Pd/C, or Pt-Sn bimetallic)
- Fixed-bed reactor or batch dehydrogenation apparatus
- Gas collection system with calibrated volumes
- Temperature-programmed heating system
- Gas chromatograph with TCD detector

Procedure:

- **Reactor Loading:** Pack the reactor with catalyst and load with H₁₈-DBT (typical LOHC:catalyst weight ratio = 50:1 to 100:1) [1].
- **System Preparation:** Purge the system with inert gas and establish baseline conditions.
- **Temperature Ramping:** Heat the reactor to dehydrogenation temperature (270-320°C) at a controlled rate (2-5°C/min) under inert gas flow [1] [2].
- **Gas Collection:** Collect evolved hydrogen in a calibrated gas collection system, monitoring volume changes at known temperature and pressure.
- **Gas Analysis:** Analyze gas composition periodically by GC-TCD to determine hydrogen purity (>99.5% expected).
- **Reaction Monitoring:** Continue until hydrogen evolution ceases (typically 4-8 hours).
- **Capacity Calculation:** Calculate practical hydrogen storage capacity using the formula: *Practical H₂ Capacity (wt%) = [Mass of H₂ released (g) / Initial mass of H₁₈-DBT (g)] × 100*

Data Interpretation:

- Compare practical capacity with theoretical maximum (6.2 wt%)
- Lower than expected values indicate incomplete dehydrogenation or catalyst deactivation
- Typical industrial targets: >95% of theoretical capacity (>5.9 wt%)

Protocol 4: Catalyst Performance Evaluation for Multiple Cycles

Principle: Catalyst stability is assessed by monitoring hydrogenation/dehydrogenation performance over multiple cycles, evaluating activity, selectivity, and resistance to deactivation [1].

Materials and Equipment:

- Fresh catalyst sample (e.g., Pt/Al₂O₃, Pd-Ni bimetallic)
- DBT/H₁₈-DBT samples
- Laboratory-scale reaction system capable of multiple cycles
- Surface area analyzer (BET method)
- Thermogravimetric analyzer (TGA)

Procedure:

- **Baseline Measurement:** Determine initial catalyst activity using Protocols 2 and 3.
- **Cycling Protocol:** Subject the same catalyst batch to repeated hydrogenation-dehydrogenation cycles (typical cycle duration 6-12 hours).
- **Performance Tracking:** After each cycle, measure:
 - Hydrogenation/dehydrogenation conversion rates
 - Reaction kinetics
 - Hydrogen storage capacity
- **Post-Cycle Analysis:** After 10-20 cycles, characterize spent catalysts using:
 - BET surface area analysis
 - TGA for coke deposition
 - Electron microscopy for metal sintering

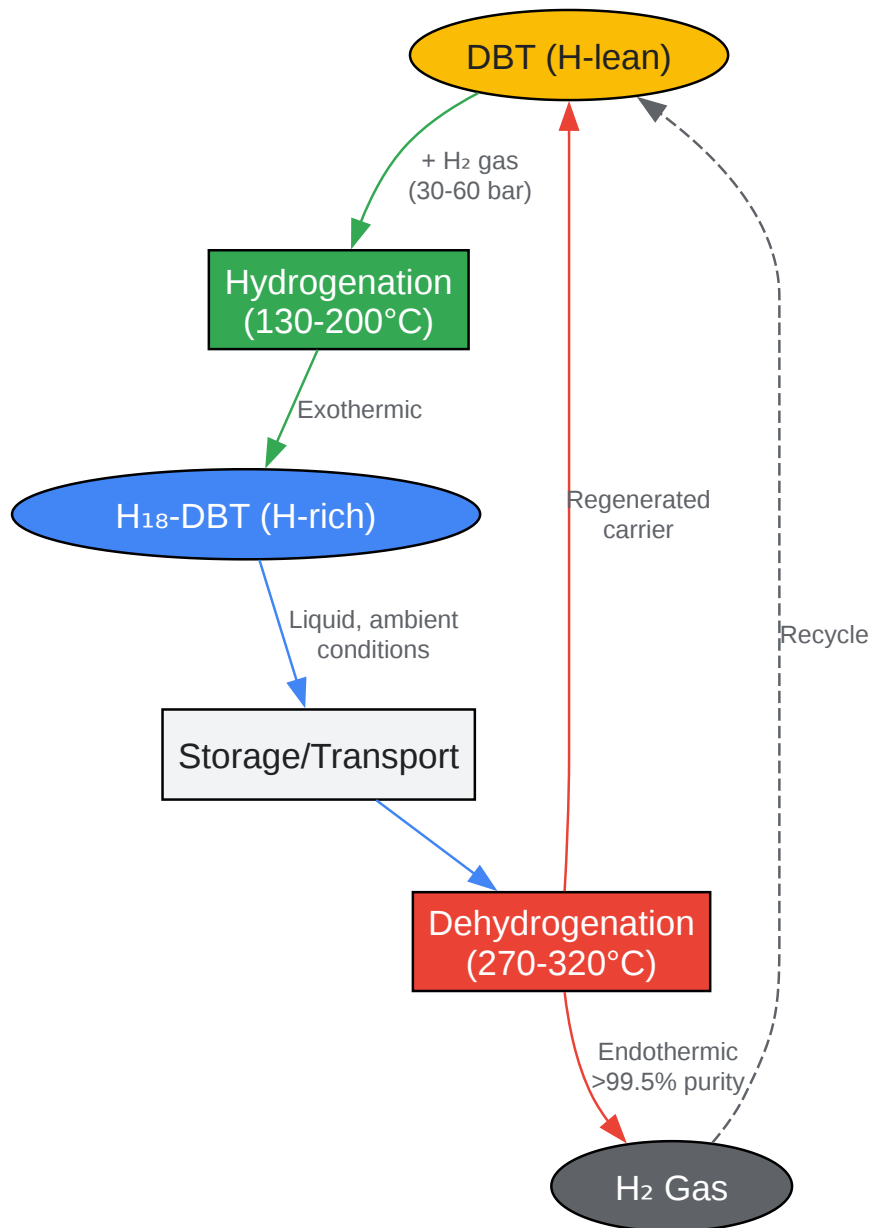
Acceptance Criteria:

- Commercial viability requires <10% activity loss after 100 cycles
- Minimal coke formation (<5 wt% carbon)
- Maintained surface area (>80% of initial)

Workflow and System Diagrams

DBT Hydrogenation-Dehydrogenation Cycle

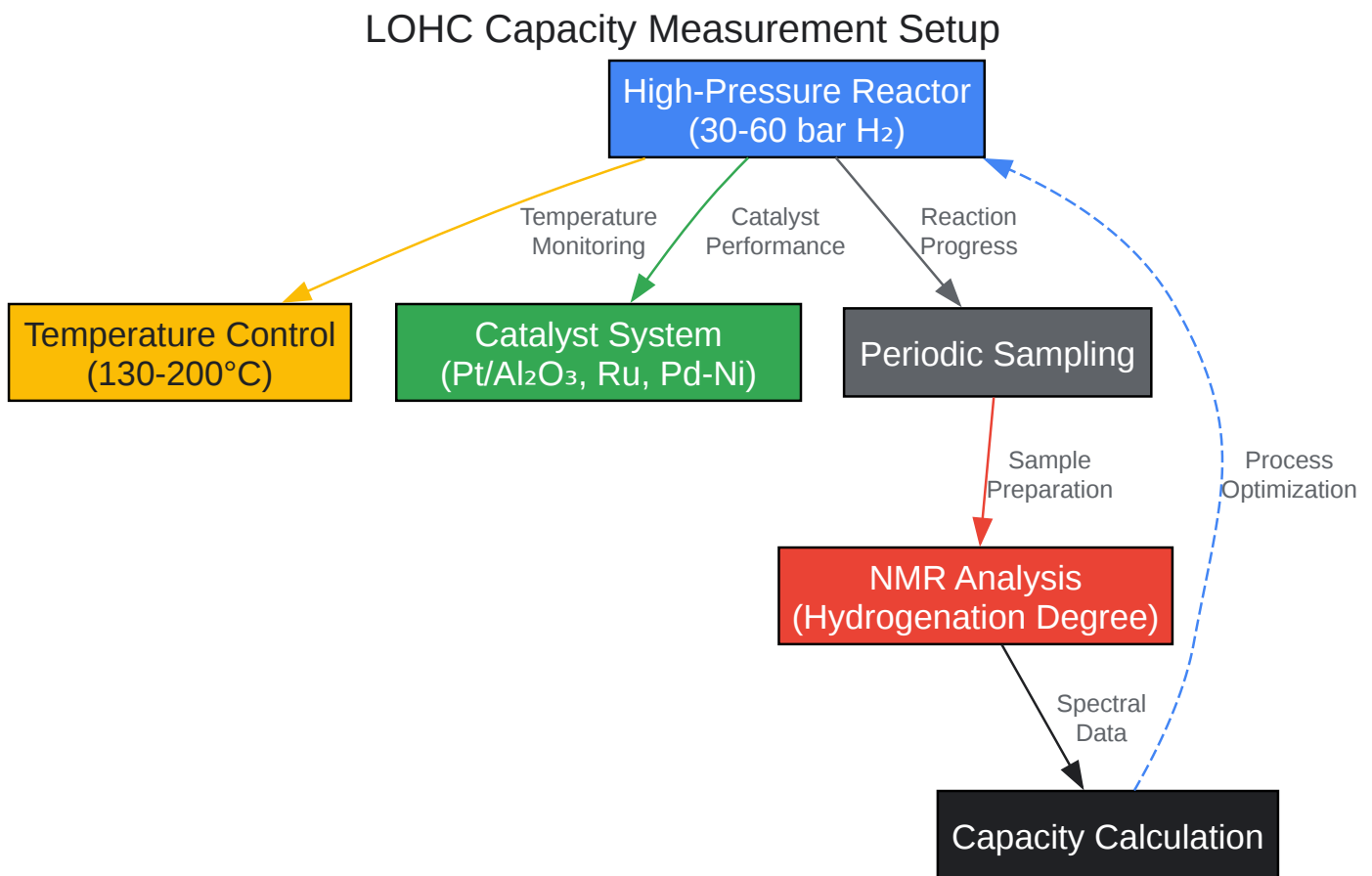
DBT LOHC Hydrogen Storage Cycle



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Figure 1: The complete DBT-based LOHC cycle showing hydrogenation (H₂ storage), storage/transport of hydrogen-rich form, and dehydrogenation (H₂ release) with regeneration of the hydrogen-lean carrier [1] [2].

Experimental Setup for Capacity Measurement



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Figure 2: Experimental workflow for measuring hydrogen storage capacity in DBT-based LOHC systems, showing the integration of reaction monitoring with analytical characterization [1] [2] [3].

Technical Challenges and Recent Advances

Despite the promising characteristics of DBT-based LOHC systems, several technical challenges remain. The **high dehydrogenation temperatures** (>300°C) require significant energy input and robust materials [1]. **Catalyst deactivation** through coke formation and metal sintering reduces long-term efficiency and economics [1]. Additionally, **slow molecular diffusion** within porous catalyst supports can limit reaction rates [1].

Recent research has focused on addressing these limitations through advanced catalyst design. **Bimetallic catalysts** such as Pd-Ni show enhanced activity and stability compared to monometallic systems [1]. **Nanostructured supports** with optimized pore structures improve mass transfer and accessibility to active sites [1]. The

development of **MgO-supported Ru nanoparticles** has demonstrated remarkable low-temperature hydrogenation capability, with homolytic and heterolytic H₂ adsorption pathways enhancing reaction kinetics [1].

Conclusion

Dibenzyltoluene represents a commercially viable LOHC system with balanced hydrogen storage capacity (6.2 wt%), favorable safety characteristics, and compatibility with existing infrastructure. The protocols outlined herein provide comprehensive methodologies for evaluating hydrogen storage capacity, catalyst performance, and system efficiency. Current research focuses on optimizing catalyst systems to lower dehydrogenation temperatures and enhance long-term stability, with bimetallic catalysts and advanced support materials showing particular promise. As these technologies mature, DBT-based LOHC systems are positioned to play a significant role in enabling a sustainable hydrogen economy.

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